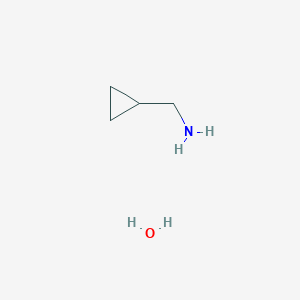
Ytterbium D-3-trifluoroacetylcamphorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium D-3-trifluoroacetylcamphorate is a chemical compound with the molecular formula C36H42F9O6Yb and a molecular weight of 914.35. It is also known as Ytterbium tris [3-(trifluoromethylhydroxymethylene)-(+)-camphorate]. This compound is a coordination complex of ytterbium, a rare earth element, with D-3-trifluoroacetylcamphorate ligands. It is typically found in a powdered form and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ytterbium D-3-trifluoroacetylcamphorate involves the reaction of ytterbium chloride with D-3-trifluoroacetylcamphorate in an appropriate solvent. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation. The mixture is then stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ytterbium D-3-trifluoroacetylcamphorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of ytterbium.
Reduction: It can also be reduced to lower oxidation states using suitable reducing agents.
Substitution: The trifluoroacetylcamphorate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ytterbium oxides, while reduction can produce ytterbium hydrides. Substitution reactions result in new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Ytterbium D-3-trifluoroacetylcamphorate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions and as a precursor for the preparation of other ytterbium compounds.
Biology: The compound is employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: It is investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in certain medical treatments.
Industry: This compound is used in the production of advanced materials, such as high-performance ceramics and phosphors for lighting applications
Wirkmechanismus
The mechanism of action of Ytterbium D-3-trifluoroacetylcamphorate involves its interaction with molecular targets through coordination bonds. The trifluoroacetylcamphorate ligands facilitate the binding of the compound to specific sites on the target molecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and processes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ytterbium tris(acetylacetonate): Another coordination complex of ytterbium with acetylacetonate ligands.
Ytterbium tris(dipivaloylmethane): A similar compound with dipivaloylmethane ligands.
Ytterbium tris(hexafluoroacetylacetonate): A coordination complex with hexafluoroacetylacetonate ligands.
Uniqueness
Ytterbium D-3-trifluoroacetylcamphorate is unique due to the presence of trifluoroacetylcamphorate ligands, which impart distinct chemical and physical properties. These ligands enhance the compound’s stability and solubility, making it suitable for various applications in research and industry. Additionally, the trifluoromethyl groups contribute to the compound’s paramagnetic properties, which are valuable in bioimaging and MRI applications .
Eigenschaften
Molekularformel |
C36H45F9O6Yb |
|---|---|
Molekulargewicht |
917.8 g/mol |
IUPAC-Name |
(1R,3Z,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one;ytterbium |
InChI |
InChI=1S/3C12H15F3O2.Yb/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7-;/t3*6-,11+;/m111./s1 |
InChI-Schlüssel |
FHKIFNXICKDGCC-KDMOJBFPSA-N |
Isomerische SMILES |
C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.[Yb] |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Yb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
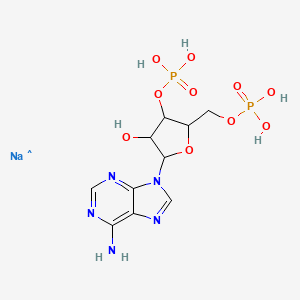
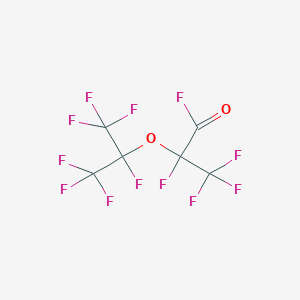
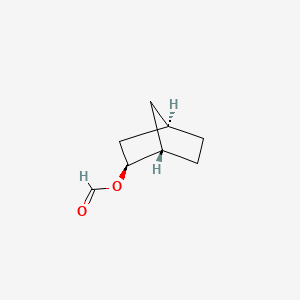
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
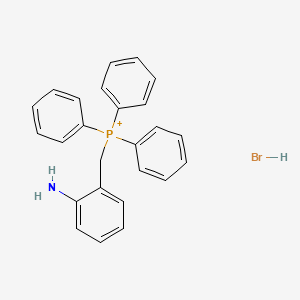
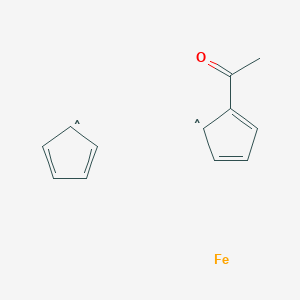
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)


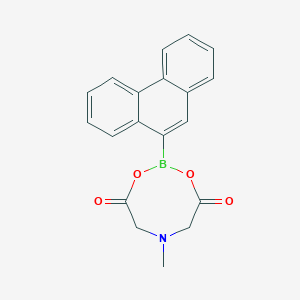
![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
